![molecular formula C13H24N2O6 B13562395 (2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoicacid](/img/structure/B13562395.png)
(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid typically involves multiple steps, including the protection of amino groups, selective functionalization, and deprotection. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by methoxy group introduction and subsequent oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its ability to undergo selective reactions makes it a useful tool for probing biological pathways .
Medicine
Its structural features allow for the design of novel therapeutic agents targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds and other interactions with enzymes and proteins, modulating their activity. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (2S,6R)-2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)-3-heptenedioic acid 1,7-dibenzyl ester
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- (2S,6R)-2-(tert-butoxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-3-heptenedioic acid 1-tert-butyl 7-benzyl
Uniqueness
What sets (2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C13H24N2O6 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2S,6R)-6-amino-7-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C13H24N2O6/c1-13(2,3)21-12(19)15-9(10(16)17)7-5-6-8(14)11(18)20-4/h8-9H,5-7,14H2,1-4H3,(H,15,19)(H,16,17)/t8-,9+/m1/s1 |
InChI Key |
NHLUTZHPQJZUQD-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC[C@H](C(=O)OC)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(C(=O)OC)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



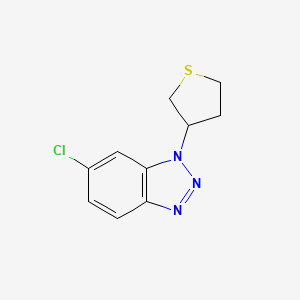
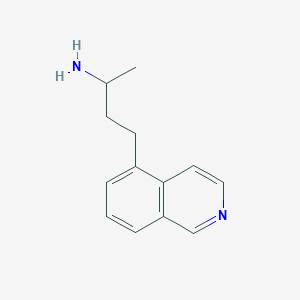
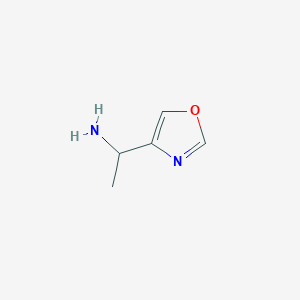

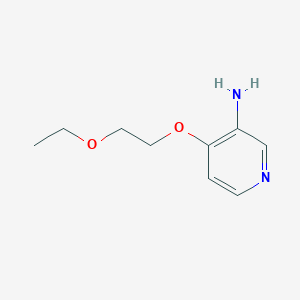
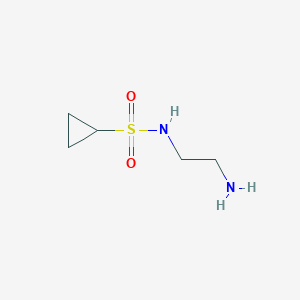
![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
![[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
![3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B13562356.png)
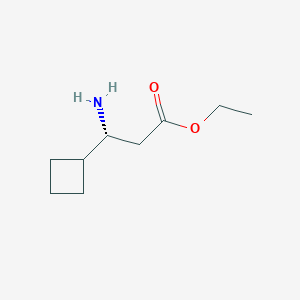
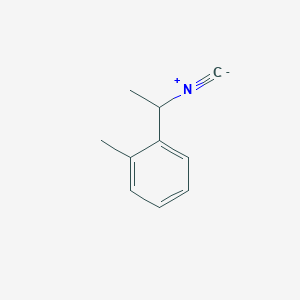
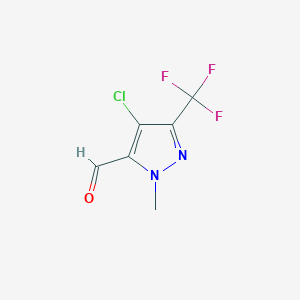
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
